PBDE 175
Overview
Description
2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether is a brominated flame retardant belonging to the class of polybrominated diphenyl ethers (PBDEs). It is commonly used in various consumer products to reduce flammability. This compound is known for its high bromine content, which contributes to its effectiveness as a flame retardant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions to achieve the desired level of bromination .
Industrial Production Methods
Industrial production of 2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the continuous addition of bromine to diphenyl ether in a reactor, with careful monitoring of temperature and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form brominated phenols and other oxidation products.
Reduction: Reduction reactions can lead to the formation of lower brominated diphenyl ethers.
Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often involve reagents like sodium iodide or silver fluoride.
Major Products Formed
The major products formed from these reactions include various brominated phenols, lower brominated diphenyl ethers, and halogen-substituted diphenyl ethers .
Scientific Research Applications
2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of brominated flame retardants in the environment.
Biology: Investigated for its effects on endocrine disruption and reproductive health in animal studies.
Medicine: Studied for its potential toxicological effects and mechanisms of action in human health.
Industry: Widely used in the production of flame-retardant materials for electronics, textiles, and construction
Mechanism of Action
The mechanism of action of 2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether involves its ability to interfere with the combustion process. The high bromine content helps to quench free radicals generated during combustion, thereby slowing down or preventing the spread of fire. Additionally, the compound can disrupt endocrine function by mimicking or blocking hormone activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’,3,4,4’,5,6-Heptabromodiphenyl ether: Another PBDE with a slightly different bromination pattern.
2,2’,3,4,4’,6,6’-Heptabromodiphenyl ether: Differing in the position of bromine atoms.
2,3,3’,4,4’,5,6-Heptabromodiphenyl ether: Similar structure but different bromination sites.
Uniqueness
2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether is unique due to its specific bromination pattern, which imparts distinct physical and chemical properties. Its high bromine content makes it particularly effective as a flame retardant, while its structural configuration influences its reactivity and environmental behavior .
Properties
IUPAC Name |
1,2,3,5-tetrabromo-4-(2,3,5-tribromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br7O/c13-4-1-5(14)9(17)8(2-4)20-12-7(16)3-6(15)10(18)11(12)19/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATZWTXATDYQCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC2=C(C(=C(C=C2Br)Br)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879972 | |
Record name | BDE-175 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446255-22-7 | |
Record name | 2,2',3,3',4,5',6-Heptabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-175 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,5',6-HEPTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1L0E8Z9N1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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